Callophycoic acid B
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Overview
Description
Callophycoic acid B is a dibenzooxepine diterpenoid that is hexahydrodibenzo[b,e]oxepine with an isolated double bond between positions 6 and 6a and is substituted by a bromo, a carboxy, a 3E-4,8-dimethylnona-3,7-dien-1-yl and a methyl group at positions 9, 2, 10 and 10 respectively (the 9S,10S,10aR stereoisomer). An isomer of callophycoic acid A, it is isolated from the Fijian red alga Callophycus serratus and exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent and an antimalarial. It is a member of benzoic acids, a cyclic ether, a dibenzooxepine, a diterpenoid and an organobromine compound.
Scientific Research Applications
Antibacterial, Antimalarial, and Anticancer Activities
Callophycoic acids, including Callophycoic acid B, have been isolated from the red alga Callophycus serratus. These compounds, including this compound, show promising antibacterial, antimalarial, and anticancer activities. Their unique structures, being the first examples of diterpene-benzoic acids in macroalgae, contribute to their bioactivity, although they are less bioactive compared to other diterpene-benzoate macrolides from the same alga (Lane et al., 2007).
Cytotoxicity and Cancer Cell Line Study
A study on halogenated meroditerpenoids from the red alga Callophycus serratus, which included iodothis compound (a variant of this compound), demonstrated moderate cytotoxicity against the promyelocytic leukemia cell line HL-60. This highlights its potential in cancer research (Woolner et al., 2018).
Synthetic Approach to Core Structure
Research has also been conducted on the synthesis of the tricyclic core of (-)-Callophycoic acid A, which is structurally related to this compound. This study provides insights into the synthetic approaches that can be used for the production and modification of similar compounds for potential therapeutic applications (Sakama et al., 2020).
Bromophycoic Acids and Biological Activities
While not directly related to this compound, the study of bromophycoic acids from a Fijian red alga reveals a range of activities against human tumor cell lines and pathogens, suggesting that this compound, being from a similar group, might possess similar properties (Teasdale et al., 2012).
Properties
Molecular Formula |
C27H35BrO3 |
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Molecular Weight |
487.5 g/mol |
IUPAC Name |
(9S,10S,10aR)-9-bromo-10-[(3E)-4,8-dimethylnona-3,7-dienyl]-10-methyl-8,9,10a,11-tetrahydro-7H-benzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C27H35BrO3/c1-18(2)7-5-8-19(3)9-6-14-27(4)23-16-22-15-20(26(29)30)10-12-24(22)31-17-21(23)11-13-25(27)28/h7,9-10,12,15,17,23,25H,5-6,8,11,13-14,16H2,1-4H3,(H,29,30)/b19-9+/t23-,25+,27+/m1/s1 |
InChI Key |
QVXPDENFBGGWAY-FXSXARLRSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC[C@@]1([C@H](CCC2=COC3=C(C[C@H]21)C=C(C=C3)C(=O)O)Br)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC1(C(CCC2=COC3=C(CC21)C=C(C=C3)C(=O)O)Br)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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